5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Overview
Description
5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound with the molecular formula C9H7ClN4O3. This compound is notable for its unique structure, which includes a tetrazole ring, a methoxy group, and a chloro substituent on a benzoic acid core. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the introduction of the tetrazole ring onto a pre-formed benzoic acid derivative. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.
Coupling Reactions: The tetrazole ring can participate in coupling reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is used in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial applications, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects[3][3].
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzoic acid: Lacks the tetrazole ring, making it less versatile in biological applications.
4-(1H-tetrazol-1-yl)benzoic acid: Does not have the chloro and methoxy substituents, affecting its chemical reactivity and biological activity.
Uniqueness
The presence of both the tetrazole ring and the chloro and methoxy substituents in 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid makes it unique. This combination enhances its ability to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-methoxy-4-(tetrazol-1-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O3/c1-17-8-3-7(14-4-11-12-13-14)6(10)2-5(8)9(15)16/h2-4H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPHTYSHDMQOLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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